

# Reasons for the discontinuation of Bavisant clinical trials for ADHD.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Bavisant**

Cat. No.: **B1667764**

[Get Quote](#)

## Bavisant (JNJ-31001074) for ADHD: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the discontinuation of **Bavisant** (JNJ-31001074) clinical trials for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

## Frequently Asked Questions (FAQs)

**Q1:** What was the primary reason for the discontinuation of **Bavisant** clinical trials for ADHD?

**A1:** The primary reason for the discontinuation of **Bavisant**'s development for ADHD was the failure to demonstrate significant clinical efficacy in a key Phase 2 clinical trial (NCT00880217). [1][2] In this study, **Bavisant** did not show a statistically significant improvement in ADHD symptoms compared to placebo.[2][3] Notably, the active comparators used in the trial, atomoxetine and OROS methylphenidate, both demonstrated clear therapeutic benefits, further highlighting the lack of efficacy of **Bavisant**.[1]

**Q2:** At what stage of clinical development was **Bavisant** for ADHD discontinued?

**A2:** **Bavisant**'s development for ADHD was discontinued after a Phase 2 clinical trial. Johnson & Johnson, the initial developer, also discontinued its development for narcolepsy.

Subsequently, the compound, re-designated as BEN-2001, was investigated by BenevolentAI for Excessive Daytime Sleepiness (EDS) in patients with Parkinson's Disease.

Q3: What was the proposed mechanism of action for **Bavisant** in treating ADHD?

A3: **Bavisant** is a potent and selective antagonist or inverse agonist of the histamine H3 (H3R) receptor. The H3 receptor is predominantly expressed in the central nervous system and acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons. By blocking the H3 receptor, **Bavisant** was hypothesized to increase the release of several key neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine, which are involved in promoting wakefulness and enhancing cognitive functions relevant to ADHD.

## Troubleshooting Guide for Experimental Data Interpretation

Issue: Difficulty in reconciling the preclinical promise of H3 receptor antagonists with the clinical trial outcome of **Bavisant**.

Troubleshooting Steps:

- Review the Efficacy Data: The primary efficacy endpoint in the key Phase 2 trial (NCT00880217) was the change from baseline in the total ADHD Rating Scale, Fourth Edition (ADHD-RS-IV) score. As shown in Table 1, the improvements observed with **Bavisant** were not statistically superior to the placebo response.
- Consider the Dose-Response Relationship: While there was a non-significant trend towards improvement with increasing doses of **Bavisant**, the highest dose (10 mg/day) did not achieve statistical significance ( $p=0.161$ ). This lack of a clear dose-response relationship can indicate a limited therapeutic window or a fundamental lack of efficacy for the target indication.
- Analyze the Safety and Tolerability Profile: As detailed in Table 2, the higher dosage of **Bavisant** (10 mg/day) was less well-tolerated, with a notably higher rate of discontinuation due to treatment-emergent adverse events (TEAEs) compared to placebo and the lower **Bavisant** doses. This suggests that escalating the dose to potentially achieve efficacy might be limited by tolerability issues.

- Compare with Active Comparators: The significant improvement observed with atomoxetine and OROS methylphenidate in the same study provides a benchmark for expected efficacy in this patient population and underscores **Bavisant**'s failure to meet this standard.

## Data Presentation

**Table 1: Primary Efficacy Results of the Phase 2 Clinical Trial (NCT00880217)**

| Treatment Group    | Mean Change from Baseline in Total ADHD-<br>RS-IV Score (Day 42) | p-value vs. Placebo |
|--------------------|------------------------------------------------------------------|---------------------|
| Placebo            | -8.8                                                             | -                   |
| Bavisant 1 mg/day  | -9.3                                                             | Not performed       |
| Bavisant 3 mg/day  | -11.2                                                            | Not performed       |
| Bavisant 10 mg/day | -12.2                                                            | 0.161               |

\*Based on a step-down closed testing procedure, statistical comparisons for the 1 mg/day and 3 mg/day groups with placebo were not performed because the 10 mg/day group was not statistically superior to placebo.

**Table 2: Safety and Tolerability Data from the Phase 2 Clinical Trial (NCT00880217)**

| Treatment Group                | Incidence of Total TEAEs (%) | Discontinuations due to TEAEs (%) |
|--------------------------------|------------------------------|-----------------------------------|
| Placebo                        | 58.9                         | 2.7                               |
| Bavisant 1 mg/day              | 61.8                         | 4.4                               |
| Bavisant 3 mg/day              | 82.4                         | 7.4                               |
| Bavisant 10 mg/day             | 89.0                         | 19.2                              |
| Atomoxetine 80 mg/day          | 83.8                         | 10.8                              |
| OROS Methylphenidate 54 mg/day | 82.4                         | 8.8                               |

## Experimental Protocols

Methodology for the Key Phase 2 Clinical Trial (NCT00880217):

- Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study.
- Study Duration: The trial consisted of a screening phase of up to 14 days, a 42-day double-blind treatment phase, and a 7-day post-treatment follow-up phase.
- Participant Population: Men and women aged 18-55 years with an established diagnosis of ADHD confirmed by clinician and self-report diagnostic measures. The mean age of participants was 33.9 years, and they were predominantly White men.
- Intervention Groups: Participants were randomly assigned to one of six treatment groups: placebo, **Bavisant** (1 mg/day, 3 mg/day, or 10 mg/day), atomoxetine hydrochloride (80 mg/day), or osmotic-release oral system (OROS) methylphenidate hydrochloride (54 mg/day).
- Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the total ADHD-RS-IV score at day 42.

- Safety Assessments: Safety and tolerability were assessed through the monitoring of treatment-emergent adverse events (TEAEs).

## Visualizations



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. trial.medpath.com [trial.medpath.com]
- 2. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Reasons for the discontinuation of Bavisant clinical trials for ADHD.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667764#reasons-for-the-discontinuation-of-bavisant-clinical-trials-for-adhd>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)